(2-Chloro-6-fluorobenzyl)cyclopropylamine

Description

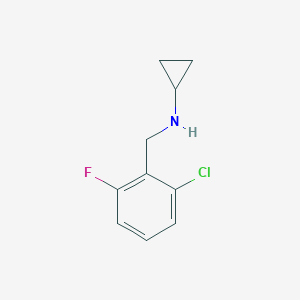

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFABSKAJCALBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405968 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625437-36-7 | |

| Record name | (2-CHLORO-6-FLUOROBENZYL)CYCLOPROPYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 6 Fluorobenzyl Cyclopropylamine and Its Derivatives

Direct Synthesis Strategies of (2-Chloro-6-fluorobenzyl)cyclopropylamine

The direct construction of the this compound core is a primary focus for chemists, enabling rapid access to this valuable building block. Two principal strategies have emerged: amine alkylation and alternative pathways that form the cyclopropyl (B3062369) ring.

Amine Alkylation Routes via 2-Chloro-6-fluorobenzyl Chloride

A straightforward and widely employed method for the synthesis of this compound is the direct N-alkylation of cyclopropylamine (B47189) with 2-chloro-6-fluorobenzyl chloride. This reaction, a classic example of nucleophilic substitution, involves the displacement of the chloride from the benzylic position by the nitrogen atom of cyclopropylamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards the product. Common bases include inorganic carbonates (e.g., potassium carbonate, sodium carbonate) or organic amines (e.g., triethylamine, diisopropylethylamine). The choice of solvent is also crucial, with polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) often providing good results.

Table 1: Reaction Parameters for Amine Alkylation

| Parameter | Typical Conditions |

| Reactants | 2-Chloro-6-fluorobenzyl chloride, Cyclopropylamine |

| Base | Potassium carbonate, Triethylamine |

| Solvent | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Room temperature to 80 °C |

The yield of this reaction is generally moderate to high, depending on the specific conditions employed. Careful optimization of the base, solvent, and temperature is often necessary to maximize the yield and minimize the formation of side products, such as over-alkylation of the cyclopropylamine.

Alternative Synthetic Pathways to the this compound Core

While direct alkylation is a common approach, alternative strategies that construct the cyclopropylamine ring in the presence of the (2-chloro-6-fluorobenzyl) group offer a different synthetic logic. These methods often provide access to a wider range of derivatives and can be advantageous in certain synthetic contexts. One such approach involves the reaction of α-chloroaldehydes with an amine, which proceeds through a zinc homoenolate intermediate followed by ring closure to form the cyclopropylamine. chemrxiv.orgnih.gov This method has been shown to produce trans-2-substituted cyclopropylamines with high diastereoselectivity. chemrxiv.orgnih.gov

Another powerful set of reactions for the synthesis of cyclopropylamines are the Kulinkovich-type reactions, which utilize titanium-based reagents. acs.orgresearchgate.net These reactions can be adapted to form cyclopropylamines from amides or nitriles, offering a versatile entry point to this important functional group. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org

Incorporation of the this compound Moiety into Complex Molecular Architectures

Cyclopropanation Reactions for Ring Formation

The Kulinkovich reaction and its modifications have emerged as powerful tools for the synthesis of cyclopropylamines. organic-chemistry.orgorganic-chemistry.orgacsgcipr.org The Kulinkovich-de Meijere reaction, for instance, allows for the preparation of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide. organic-chemistry.org This reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org A related method, the Kulinkovich-Szymoniak reaction, utilizes nitriles as starting materials to produce primary cyclopropylamines. organic-chemistry.org These titanium-mediated methods offer a direct route to the cyclopropylamine core and have been reviewed in detail. acsgcipr.org

Table 2: Comparison of Kulinkovich-type Reactions for Cyclopropylamine Synthesis

| Reaction | Starting Material | Key Reagents | Product |

| Kulinkovich-de Meijere | N,N-dialkylamide | Grignard reagent, Ti(Oi-Pr)₄ | N,N-dialkylcyclopropylamine |

| Kulinkovich-Szymoniak | Nitrile | Grignard reagent, Ti(Oi-Pr)₄, Lewis acid | Primary cyclopropylamine |

The Corey-Chaykovsky reaction is another versatile method for the formation of three-membered rings, including cyclopropanes. wikipedia.orgadichemistry.com This reaction involves the use of a sulfur ylide, which reacts with an α,β-unsaturated imine derived from a (2-chloro-6-fluorobenzyl)amine. The reaction typically proceeds via a 1,4-conjugate addition of the ylide to the enone system, followed by an intramolecular ring-closing displacement of the sulfonium (B1226848) group to form the cyclopropane (B1198618) ring. organic-chemistry.org This method is particularly useful for the synthesis of substituted cyclopropylamines and can often be performed with high diastereoselectivity. adichemistry.com The use of chiral sulfur ylides can also lead to enantioselective cyclopropanation. organic-chemistry.org

The choice between the Kulinkovich and Corey-Chaykovsky reactions often depends on the specific substrate and the desired substitution pattern on the cyclopropane ring. Both methods represent powerful and modern approaches to the synthesis of complex molecules containing the this compound moiety.

Simmons-Smith Reaction Analogies for Cyclopropylamine Synthesis

The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes using an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgnumberanalytics.com This reaction is known for its reliability and the preservation of the alkene's stereochemistry in the cyclopropane product. wikipedia.org For the synthesis of cyclopropylamine precursors, the Simmons-Smith reaction can be adapted to N-allyl or N-vinyl amine derivatives.

A common strategy involves the cyclopropanation of a suitably protected allylamine. The directing effect of a hydroxyl group, which coordinates to the zinc carbenoid, is a well-documented phenomenon in the Simmons-Smith reaction, leading to cis-stereoselectivity. wikipedia.org A similar directing effect can be exploited with chiral allylic alcohols to achieve asymmetric cyclopropanation, which can then be converted to the corresponding chiral cyclopropylamine. marquette.edu

Modifications to the classical Simmons-Smith conditions, such as the Furukawa modification which utilizes diethylzinc (B1219324) (Et₂Zn) and diiodomethane (CH₂I₂), can enhance the reactivity and substrate scope. wikipedia.orgnih.gov Another variation, the Charette modification, employs chiral ligands to induce enantioselectivity in the cyclopropanation of achiral allylic alcohols. acsgcipr.org These approaches offer viable pathways to chiral cyclopropylamine precursors, which can subsequently be N-benzylated to yield chiral analogues of this compound.

A hypothetical reaction scheme for the synthesis of a cyclopropylamine precursor using a Simmons-Smith analogy is presented below:

| Reactant | Reagents | Product | Notes |

| N-allyl-N-benzylamine | CH₂I₂, Zn-Cu | N-benzyl-N-cyclopropylmethylamine | Direct cyclopropanation of the allylic amine. |

| (S)-2-propen-1-ol | Et₂Zn, CH₂I₂ | (1S,2R)-2-methylcyclopropanol | Asymmetric cyclopropanation. |

| (1S,2R)-2-methylcyclopropanol | 1. Mesylation 2. Azide substitution 3. Reduction | (1S,2R)-2-methylcyclopropylamine | Conversion to the chiral amine. |

Metal Carbene Approaches to Cyclopropanation

An alternative to the Simmons-Smith reaction for the formation of the cyclopropane ring is the use of metal-catalyzed decomposition of diazo compounds to generate metal carbenes. acsgcipr.orgchem-station.com These reactive intermediates can then undergo cyclopropanation with an appropriate alkene. chem-station.com Common metal catalysts for this transformation include complexes of rhodium, copper, and iron. acsgcipr.orgnih.gov

The general mechanism involves the reaction of a diazo compound, such as ethyl diazoacetate, with a metal catalyst to form a metal carbene species. This species then transfers the carbene fragment to an alkene in a concerted or stepwise manner to form the cyclopropane ring. chem-station.com A significant advantage of this methodology is the ability to achieve high levels of enantioselectivity by employing chiral ligands on the metal catalyst. acsgcipr.org

However, the use of diazo compounds presents significant safety challenges due to their potential explosiveness and toxicity, which can limit their applicability on a large scale. nih.gov Despite these drawbacks, metal carbene approaches offer a powerful tool for the synthesis of highly functionalized and chiral cyclopropanes that can serve as precursors to complex cyclopropylamine derivatives.

The following table summarizes key aspects of metal carbene cyclopropanation:

| Catalyst Metal | Typical Diazo Reagent | Key Advantages | Key Disadvantages |

| Rhodium | Ethyl diazoacetate | High efficiency, broad substrate scope | High cost |

| Copper | Ethyl diazoacetate | Lower cost, effective for many systems | Can be less active than rhodium |

| Iron | Diazo compounds | Earth-abundant, low toxicity | Can have lower turnover numbers |

Nucleophilic Substitution Reactions in Derivatization

Nucleophilic substitution is a fundamental reaction for the derivatization of this compound. This can be envisioned in two primary ways: the synthesis of the target molecule itself or the synthesis of its derivatives.

In the first approach, cyclopropylamine can act as a nucleophile and displace a suitable leaving group on a 2-chloro-6-fluorobenzyl electrophile. For instance, the reaction of cyclopropylamine with 2-chloro-6-fluorobenzyl chloride or bromide would yield the desired product.

Conversely, derivatives of this compound can be prepared by reacting it with various electrophiles. For example, acylation with acid chlorides or anhydrides would produce the corresponding amides. Alkylation with alkyl halides could introduce new substituents on the nitrogen atom, although this may be challenging on a secondary amine without competing side reactions.

The reactivity in nucleophilic substitution reactions is governed by factors such as the nature of the nucleophile and electrophile, the leaving group, and the solvent. The nitrogen atom of the cyclopropylamine is nucleophilic and can readily participate in these reactions.

Cross-Coupling Methodologies for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction has broad utility in the synthesis of aryl and heteroaryl amines and is a highly effective method for preparing compounds like this compound. wikipedia.org The reaction typically involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results. wikipedia.org

A plausible synthetic route to this compound via this methodology would involve the coupling of cyclopropylamine with 2-chloro-6-fluorobenzyl chloride.

| Component | Example | Role in Reaction |

| Aryl Halide | 2-chloro-6-fluorobenzyl chloride | Electrophilic partner |

| Amine | Cyclopropylamine | Nucleophilic partner |

| Palladium Catalyst | Pd₂(dba)₃ | Active catalyst precursor |

| Phosphine Ligand | XPhos, SPhos | Stabilizes palladium, facilitates catalytic cycle |

| Base | NaOt-Bu, K₃PO₄ | Deprotonates the amine |

| Solvent | Toluene, Dioxane | Reaction medium |

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines. This two-step process involves the initial reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices.

For the synthesis of this compound, two primary reductive amination pathways can be considered:

The reaction of 2-chloro-6-fluorobenzaldehyde (B137617) with cyclopropylamine to form an intermediate imine, followed by reduction.

The reaction of cyclopropanecarboxaldehyde (B31225) with (2-chloro-6-fluorobenzyl)amine, followed by reduction.

This method is generally high-yielding and tolerates a wide range of functional groups, making it a practical approach for the synthesis of the target compound and its derivatives.

Stereoselective Synthesis Approaches for Chiral Analogues of this compound

The synthesis of chiral analogues of this compound, where stereocenters are present on the cyclopropane ring, requires stereoselective synthetic methods. Asymmetric cyclopropanation reactions are key to achieving this.

As mentioned in the context of the Simmons-Smith reaction, the use of chiral auxiliaries on the alkene substrate, such as a chiral allylic alcohol, can direct the stereochemical outcome of the cyclopropanation. marquette.edu Similarly, chiral ligands in metal-catalyzed carbene transfer reactions can induce high levels of enantioselectivity. acsgcipr.org

Another approach involves the diastereoselective synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes. researchgate.netnih.gov This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring closure. researchgate.netnih.gov By using a chiral amine, it may be possible to influence the stereochemistry of the final product.

Furthermore, visible-light-enabled photoredox catalysis has emerged as a powerful tool for stereoselective synthesis. For instance, [4+2] cycloadditions of benzocyclobutylamines with alkenes can produce highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivity. rsc.orgnih.govrsc.org While not directly applicable to cyclopropane synthesis, this highlights the potential of modern synthetic methods to achieve high levels of stereocontrol in the synthesis of complex amines.

High-Throughput and Automated Synthesis Methodologies for this compound Derivatives

High-throughput experimentation (HTE) and automated synthesis platforms are invaluable tools for accelerating the discovery and optimization of new reactions and for rapidly generating libraries of related compounds for screening purposes. The application of HTE to the synthesis of this compound derivatives would enable the rapid screening of a wide array of reaction parameters.

For instance, in the context of a Buchwald-Hartwig amination to synthesize the target molecule, an HTE workflow could be employed to screen a large matrix of palladium catalysts, phosphine ligands, bases, and solvents in parallel. This would allow for the rapid identification of the optimal conditions for the desired transformation, significantly reducing the time and resources required for methods development.

Similarly, for the synthesis of derivatives, an automated platform could be used to react this compound with a diverse set of building blocks, such as various acid chlorides, sulfonyl chlorides, and alkylating agents, in a parallel format. This would quickly generate a library of novel analogues for biological evaluation. The use of HTE is particularly advantageous for complex amine synthesis, where finding suitable reaction conditions can be challenging.

Molecular Design Principles and Structure Activity Relationship Sar Investigations

Contribution of the (2-Chloro-6-fluorobenzyl) Moiety to Molecular Interactions

The (2-Chloro-6-fluorobenzyl) group is a key determinant of the molecule's binding affinity and selectivity for its biological targets. The specific placement and nature of the halogen substituents are critical to its function.

The chlorine and fluorine atoms on the benzyl (B1604629) ring significantly modulate the electronic and steric properties of the molecule. Halogens exert both an inductive electron-withdrawing effect and a resonance electron-releasing effect. libretexts.org The high electronegativity of fluorine and chlorine pulls electron density away from the aromatic ring through the sigma bonds (inductive effect), which can influence the acidity of nearby protons and the strength of non-covalent interactions. libretexts.orgnih.gov

The size of the halogen atoms also plays a crucial role. While fluorine is relatively small, the larger chlorine atom can introduce steric hindrance, influencing the molecule's conformation and its ability to fit into a binding pocket. libretexts.orgnih.gov This steric bulk can be advantageous in orienting the molecule for optimal interaction with its target. The interplay between these electronic and steric factors is a key consideration in the design of derivatives, as it can be fine-tuned to optimize binding affinity and biological activity. nih.govacs.org Studies on related structures have shown that the nature of halogen substituents can significantly impact antibacterial properties, suggesting that atomic size can be a more dominant factor than polarity or electronic effects in determining potency. nih.gov

The specific placement of the chloro and fluoro substituents at the 2- and 6-positions of the benzyl ring is not arbitrary. This ortho-disubstitution pattern locks the benzyl group into a specific conformation relative to the cyclopropylamine (B47189) moiety. This restricted rotation can be crucial for pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a receptor. nih.gov

The positioning of these substituents directly influences the molecule's electrostatic potential surface, which is a key factor in molecular recognition. conicet.gov.ar The negative electrostatic potential generated by the halogen atoms can engage in favorable interactions with complementary positive regions on a biological target. conicet.gov.ar Studies on regioisomeric N-benzylphenethylamines have demonstrated that different substitution patterns on the benzyl ring lead to distinct mass spectra, indicating that the position of substituents significantly impacts molecular properties. ojp.gov This highlights the importance of precise regioisomeric control in achieving the desired biological activity.

Role of the Cyclopropylamine Moiety in Molecular Scaffolds

The cyclopropylamine moiety is another critical component of the (2-Chloro-6-fluorobenzyl)cyclopropylamine scaffold, contributing to its unique pharmacological profile.

The cyclopropane (B1198618) ring is a small, rigid structure that imparts conformational constraint on the molecule. nih.govresearchgate.net This rigidity can be advantageous in drug design as it reduces the number of accessible conformations, potentially leading to higher binding affinity and selectivity. nih.gov The strained nature of the three-membered ring also endows it with unique electronic properties, including enhanced π-character in its C-C bonds. nih.govresearchgate.net

Furthermore, the cyclopropyl (B3062369) group can modulate the lipophilicity of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov The introduction of a cyclopropyl ring can increase metabolic stability and brain permeability while decreasing plasma clearance. nih.gov This ability to fine-tune physicochemical properties makes the cyclopropyl scaffold a valuable tool in medicinal chemistry. researchgate.netnih.gov

The primary amine group of the cyclopropylamine moiety is a key site for molecular interactions. As a proton donor and acceptor, it can form crucial hydrogen bonds with amino acid residues in a protein's binding site. mdpi.comacs.org These hydrogen bonds are highly directional and play a significant role in determining the specificity and strength of the ligand-receptor interaction. acs.orgnih.gov

The basic nature of the amine allows it to be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. mdpi.com This positive charge can engage in strong electrostatic interactions with negatively charged residues, such as aspartate or glutamate, on the target protein. mdpi.comnih.gov The combination of hydrogen bonding and electrostatic interactions mediated by the amine functionality is a powerful driver of molecular recognition and binding affinity. mdpi.comnih.gov

Comprehensive Structure-Activity Relationships in Derivatives of this compound

The systematic modification of the this compound scaffold has yielded a wealth of structure-activity relationship (SAR) data. By synthesizing and evaluating a series of derivatives, researchers have been able to probe the specific contributions of different structural features to biological activity.

For instance, in the context of HIV-1 reverse transcriptase inhibitors, derivatives of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones have shown potent activity. nih.gov The SAR studies revealed that the stereochemistry at the benzylic position is critical, with the R absolute configuration correlating with higher antiviral activity. nih.gov This highlights the importance of three-dimensional structure in molecular recognition.

Furthermore, studies on related compounds have shown that modifications to the group attached to the amine can have a profound impact on activity. For example, in a series of TRPV1 antagonists, the nature of the C-region substituent dramatically influenced potency. nih.gov Similarly, in a series of antiplasmodial 2-phenoxybenzamides, the substitution pattern on the anilino moiety, which is analogous to the cyclopropylamine in this context, was a strong determinant of activity and cytotoxicity. mdpi.com

The following table summarizes key SAR findings from studies on related chemical series, providing insights that could be applicable to the derivatization of this compound.

| Compound Series | Key Structural Feature Modified | Observed Impact on Activity | Reference |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | Stereochemistry at the benzylic position | The R absolute configuration showed higher antiviral activity against HIV-1. | nih.gov |

| 1-(2-fluorocyclopropyl)-3-pyridonecarboxylic acids | Stereoisomerism of the fluorocyclopropyl group | The cis derivatives were more potent against Gram-positive bacteria. | nih.gov |

| 2-Phenoxybenzamides | Substitution on the anilino moiety | Strongly influenced antiplasmodial activity and cytotoxicity. | mdpi.com |

| Amidrazone derivatives | Substituents on the phenyl rings | The 2-pyridyl substituent was crucial for antiproliferative activity. | mdpi.com |

These examples underscore the importance of a systematic approach to SAR studies. By carefully dissecting the contributions of each molecular component, medicinal chemists can rationally design new derivatives with improved potency, selectivity, and pharmacokinetic properties. The this compound scaffold, with its unique combination of a conformationally constrained cyclopropylamine and a specifically substituted benzyl moiety, continues to be a promising starting point for the development of new therapeutic agents.

Molecular Hybridization Strategies Utilizing the this compound Scaffold

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores—distinctive molecular fragments with known biological activity—into a single hybrid molecule. This approach can lead to compounds with improved affinity, better selectivity, or even a dual mode of action.

The this compound scaffold can serve as a foundational element in such hybridization strategies. For instance, it could be linked to another molecule known to interact with a different binding site on the same target, or with a component that improves drug delivery to the site of action.

An example of a molecular hybridization strategy can be seen in the development of ferrocene-N-acyl hydrazones, where a ferrocenyl moiety is combined with an N-acyl hydrazone pharmacophore. nih.gov This resulted in hybrid compounds with notable immunomodulatory effects. nih.gov Similarly, the this compound core could be coupled with other heterocyclic systems or known enzyme inhibitors to create novel hybrid therapeutics. The key is to choose the constituent parts and the linker connecting them in a way that allows for synergistic interactions with the biological target.

| Hybrid Compound Concept | Pharmacophore 1 | Pharmacophore 2 | Potential Therapeutic Application |

| A | This compound | A known kinase inhibitor moiety | Oncology |

| B | This compound | A fragment that enhances CNS penetration | Neurological Disorders |

| C | This compound | An antiviral pharmacophore | Infectious Diseases |

This table presents conceptual molecular hybridization strategies.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H, 13C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for (2-Chloro-6-fluorobenzyl)cyclopropylamine are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent parts: the 2-chloro-6-fluorobenzyl group and the N-substituted cyclopropylamine (B47189) moiety. acs.orgreddit.comorganicchemistrydata.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and cyclopropyl (B3062369) protons.

Aromatic Protons: The three protons on the benzene (B151609) ring will appear in the typical aromatic region (δ 7.0-7.5 ppm). Their specific shifts and coupling patterns will be complex due to the influence of both the chloro and fluoro substituents.

Benzylic Protons: The two protons of the methylene (B1212753) bridge (-CH₂-) adjacent to the aromatic ring are expected to appear as a singlet or a closely coupled system around δ 3.8-4.0 ppm, shifted downfield by the adjacent nitrogen atom.

Cyclopropyl Protons: The protons on the cyclopropyl ring will be in the upfield region (δ 0.4-2.5 ppm). The single methine proton (-CH-) attached to the nitrogen will be the most downfield of this group, likely appearing as a multiplet around δ 2.3-2.5 ppm. reddit.com The four methylene protons on the ring will show complex splitting patterns due to being diastereotopic.

Amine Proton: A broad singlet corresponding to the N-H proton is expected, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.

Aromatic Carbons: Six signals are anticipated in the δ 110-165 ppm range. The carbons directly bonded to the fluorine (C-F) and chlorine (C-Cl) atoms will exhibit the largest chemical shifts and characteristic coupling (for C-F).

Benzylic Carbon: The benzylic -CH₂- carbon is predicted to resonate around δ 50-55 ppm.

Cyclopropyl Carbons: The methine carbon attached to the nitrogen is expected around δ 30-35 ppm, while the two equivalent methylene carbons should appear further upfield, around δ 5-15 ppm. rsc.org

The following table summarizes the predicted NMR data for this compound.

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 7.5 (m, 3H) | 110 - 140 |

| C-Cl | - | 130 - 135 |

| C-F | - | 160 - 165 (d, ¹JCF ≈ 250 Hz) |

| Benzyl (B1604629) CH₂ | ~3.9 (s, 2H) | 50 - 55 |

| Amine NH | Variable (br s, 1H) | - |

| Cyclopropyl CH | ~2.4 (m, 1H) | 30 - 35 |

| Cyclopropyl CH₂ | 0.4 - 0.9 (m, 4H) | 5 - 15 |

Predicted values are based on data from analogous structures. m = multiplet, s = singlet, br s = broad singlet, d = doublet.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in confirming these assignments by showing correlations between coupled protons (COSY) and direct carbon-proton attachments (HSQC).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (LC-MS, UPLC/MS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (C₁₀H₁₁ClFN), the exact mass can be calculated.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This results in two peaks, one at m/z 199.06 (for ³⁵Cl) and a smaller one at m/z 201.06 (for ³⁷Cl).

Key fragmentation pathways would likely involve:

Benzylic Cleavage: The most common fragmentation would be the cleavage of the C-C bond between the aromatic ring and the CH₂N group, leading to the formation of a stable 2-chloro-6-fluorobenzyl cation.

Alpha-Cleavage: Cleavage of the bond between the nitrogen and the cyclopropyl ring or the benzyl group.

A predicted fragmentation pattern is detailed in the table below.

| m/z (for ³⁵Cl) | Predicted Fragment Ion | Source |

| 199 | [C₁₀H₁₁ClFN]⁺ | Molecular Ion [M]⁺ |

| 143 | [C₇H₅ClF]⁺ | Loss of cyclopropylamine, forming the 2-chloro-6-fluorobenzyl cation |

| 56 | [C₃H₆N]⁺ | Cleavage of the benzyl-nitrogen bond, forming the cyclopropylaminyl cation |

This data is predictive and based on common fragmentation patterns for similar compounds. docbrown.infonist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. uniroma1.it The IR spectrum of this compound would display characteristic bands for its secondary amine, aromatic ring, and alkyl moieties. udel.edu

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Secondary Amine) | Stretch | 3300 - 3500 | Weak-Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H (benzyl, cyclopropyl) | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| N-H | Bend | 1550 - 1650 | Medium |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Cl | Stretch | 600 - 800 | Strong |

Data compiled from general IR correlation tables and spectra of analogous compounds like 2-chloro-6-fluorobenzyl chloride and cyclopropylamine. udel.edunist.govlibretexts.org

Single Crystal X-ray Diffraction (SCXRD) Analysis of this compound Salts and Co-crystals

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding. researchgate.net While no crystal structure for this compound or its salts has been publicly reported, analysis of similar benzylamine (B48309) salts provides a framework for what to expect. nih.govnih.govresearchgate.net

To perform SCXRD, the compound would first need to be crystallized, often as a salt with a suitable acid (e.g., hydrochloric acid, benzoic acid) or as a co-crystal with a neutral molecule. nih.govmdpi.com The secondary amine group is a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor, making it an excellent candidate for forming ordered crystalline lattices through hydrogen bonding. nih.gov

If a suitable single crystal were obtained and analyzed, the resulting data would include:

| Crystallographic Parameter | Description | Example Data (from an analogous benzylamine salt) |

| Crystal System | The geometric system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The symmetry group of the crystal structure (e.g., P2₁/c). | P2₁/n |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Å). | a = 9.8 Å, b = 15.2 Å, c = 10.5 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in °). | α = 90°, β = 98.5°, γ = 90° |

| Volume (V) | The volume of the unit cell (in ų). | 1540 ų |

| Z | The number of molecules per unit cell. | 4 |

Example data is illustrative and based on published structures of similar compounds to demonstrate the type of information obtained. researchgate.netmdpi.com

This analysis would unequivocally confirm the molecular connectivity and reveal the conformation of the molecule and its packing arrangement in the solid state.

Other Advanced Spectroscopic Techniques (e.g., UV-Vis, Circular Dichroism for Chiral Derivatives)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The 2-chloro-6-fluorophenyl group acts as a chromophore. It is expected to exhibit absorption maxima (λ-max) in the UV region, likely between 200 and 280 nm, which is characteristic of substituted benzene rings. researchgate.net

Circular Dichroism (CD) for Chiral Derivatives: this compound itself is an achiral molecule. However, if it were used to synthesize chiral derivatives, or if it were resolved into enantiomers (in the case of a derivative creating a stereocenter), Circular Dichroism (CD) spectroscopy would be an essential tool. CD measures the differential absorption of left- and right-circularly polarized light, a property exclusive to chiral molecules. nih.govresearchgate.net This technique is highly sensitive to the stereochemistry and conformation of chiral amines and their derivatives in solution, allowing for the determination of enantiomeric purity and absolute configuration. rsc.orgnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

The cyclopropyl (B3062369) ring is known for its unique electronic properties, stemming from the bent 'banana' bonds that possess significant p-character. This feature allows for effective hyperconjugative interactions with adjacent substituents. In (2-Chloro-6-fluorobenzyl)cyclopropylamine, the primary hyperconjugative interaction of interest is the donation of electron density from the C-C bonds of the cyclopropyl ring into the antibonding orbital of the C-N bond (σC-C → σ*C-N). This interaction has several important consequences:

Modulation of bond lengths: The donation of electron density into the σ*C-N orbital would be expected to slightly elongate the C-N bond, while the participating C-C bonds of the cyclopropyl ring might experience a minor shortening.

Influence on reactivity: By affecting the electron density at the nitrogen atom and the adjacent carbon, hyperconjugation can modulate the nucleophilicity and basicity of the amine group.

A Natural Bond Orbital (NBO) analysis would be the computational method of choice to quantify these interactions. The second-order perturbation theory energy analysis within NBO provides a direct measure of the energetic significance of each hyperconjugative interaction.

| Donor NBO | Acceptor NBO | Hypothetical E(2) (kcal/mol) |

| σ (Cring-Cring) | σ (Cring-N) | 3.5 - 5.0 |

| σ (Cring-H) | σ* (Cring-N) | 1.0 - 2.5 |

| σ (Cring-Cbenzyl) | σ* (Cring-N) | 2.0 - 3.5 |

Hypothetical values based on studies of similar substituted cyclopropylamines.

The basicity of the cyclopropylamine (B47189) nitrogen is a critical determinant of its interaction with the acidic residues in the active site of MAO. The character of the nitrogen's lone pair orbital, specifically its hybridization and energy, directly correlates with its ability to accept a proton.

Quantum chemical calculations would likely show that the nitrogen lone pair resides in an orbital with significant p-character, which is typical for amines. The pKa of the conjugate acid of this compound can be computationally predicted by calculating the Gibbs free energy change for the protonation reaction in a simulated aqueous environment. The electron-withdrawing effects of the 2-chloro and 6-fluoro substituents on the benzyl (B1604629) ring would be expected to decrease the basicity of the nitrogen atom compared to an unsubstituted N-benzylcyclopropylamine. This is due to the inductive effect transmitted through the benzyl group, which reduces the electron density on the nitrogen and lowers the energy of its lone pair, making it less available for protonation.

| Compound | Predicted pKa (Hypothetical) |

| N-benzylcyclopropylamine | 9.0 - 9.5 |

| This compound | 8.5 - 9.0 |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack. For this compound, the MEP map would highlight several key features:

Negative Potential (Red/Yellow): The most negative potential would be localized on the nitrogen atom, corresponding to its lone pair of electrons, making it the primary site for protonation and hydrogen bond acceptance. The fluorine and chlorine atoms would also exhibit negative potential due to their high electronegativity.

Positive Potential (Blue): Regions of positive potential would be found around the hydrogen atoms of the amine group and the cyclopropyl ring, indicating their potential to act as hydrogen bond donors.

Aromatic Ring: The π-system of the benzene (B151609) ring would show a region of negative potential above and below the plane of the ring, while the periphery would be more positive due to the influence of the hydrogen atoms and the electron-withdrawing halogens.

Mulliken or Natural Population Analysis (NPA) would provide quantitative values for the partial atomic charges, confirming the qualitative picture from the MEP map.

| Atom/Group | Hypothetical NPA Charge (a.u.) |

| Nitrogen (N) | -0.6 to -0.8 |

| Chlorine (Cl) | -0.1 to -0.2 |

| Fluorine (F) | -0.2 to -0.3 |

| Amine Hydrogen (H) | +0.3 to +0.4 |

Molecular Docking and Molecular Dynamics Simulations

To understand how this compound interacts with its biological target, MAO, molecular docking and molecular dynamics (MD) simulations are employed. These computational techniques can predict the binding mode of the inhibitor and the dynamic behavior of the resulting complex.

Molecular docking simulations would be used to predict the most favorable binding orientation of this compound within the active site of both MAO-A and MAO-B. The crystal structures of these enzymes are available and provide the necessary framework for such studies.

The predicted binding pose would likely show the protonated amine forming a salt bridge with a key acidic residue in the active site, such as Aspartate. The cyclopropyl and benzyl moieties would be positioned within hydrophobic subpockets of the active site. The 2-chloro and 6-fluoro substituents on the benzyl ring would be expected to form specific interactions with residues lining these pockets, potentially contributing to the inhibitor's potency and selectivity.

Hypothetical Interaction Network with MAO-B:

| Ligand Moiety | Interacting Residue | Interaction Type |

| Protonated Amine | FAD cofactor, Tyr435 | Ionic, Hydrogen Bond |

| Cyclopropyl Ring | Leu171, Phe168 | Hydrophobic |

| Benzyl Ring | Tyr398, Tyr435 | π-π Stacking |

| 2-Chloro Group | Ile199, Cys172 | Halogen Bond, Hydrophobic |

| 6-Fluoro Group | Gln206, Tyr326 | Dipole-Dipole, Hydrophobic |

While molecular docking provides a static picture of the binding event, molecular dynamics simulations can reveal the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to MAO would provide insights into:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation, the stability of the docked pose can be assessed. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period.

Flexibility of the Ligand and Protein: The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding. Similarly, the conformational flexibility of the ligand within the active site can be analyzed.

Persistence of Key Interactions: The MD trajectory can be analyzed to determine the percentage of simulation time that key interactions (e.g., hydrogen bonds, hydrophobic contacts) are maintained. This provides a measure of the strength and importance of these interactions for binding affinity.

These simulations would likely show that while the core interactions of the protonated amine and the hydrophobic moieties remain stable, the benzyl group may exhibit some rotational freedom within its subpocket, allowing the halo-substituents to optimize their interactions with the surrounding residues. This dynamic adaptability can be a key factor in achieving high binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies focusing exclusively on this compound are not extensively available in the public domain, the principles of QSAR have been widely applied to structurally related compounds, such as other substituted benzylamine (B48309) and cyclopropylamine derivatives. This section will, therefore, discuss the theoretical application and potential methodologies for developing QSAR models for this compound based on established practices in the field.

Development of Predictive Models for Molecular Interaction Potency

The development of a predictive QSAR model for a series of compounds, including this compound, would involve a systematic process. The primary goal is to create a statistically robust model that can accurately predict the biological activity of new, unsynthesized analogs. This process typically includes the following steps:

Data Set Compilation: A crucial first step is the collection of a dataset of structurally diverse but related compounds with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific biological target.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors nih.gov.

Variable Selection: To avoid overfitting and to create a more interpretable model, a subset of the most relevant descriptors is selected. Techniques like genetic function approximation (GFA) or stepwise multiple linear regression (MLR) are often employed for this purpose nih.gov.

Model Generation: Using the selected descriptors, a mathematical model is generated. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like k-Nearest Neighbor (k-NN) nih.gov.

Model Validation: The predictive power of the generated model is rigorously assessed through internal and external validation techniques. Cross-validation (leave-one-out or leave-many-out) is a common internal validation method, while external validation involves predicting the activity of a set of compounds that were not used in the model's development nih.gov.

For instance, in a hypothetical QSAR study of this compound analogs, a dataset of similar compounds with varying substituents on the phenyl ring and modifications to the cyclopropylamine moiety would be used. The developed model could then be used to predict the potency of new derivatives, guiding synthetic efforts towards more active compounds.

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Analogs

| Compound ID | Substituent (R1) | Substituent (R2) | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) |

| 1 | 2-Cl, 6-F | H | 50 | 52 |

| 2 | 2,6-diCl | H | 75 | 73 |

| 3 | 2,6-diF | H | 40 | 45 |

| 4 | 2-Cl, 6-F | CH3 | 65 | 68 |

| 5 | H | H | 200 | 195 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Identification of Key Molecular Descriptors

The analysis of a validated QSAR model allows for the identification of key molecular descriptors that significantly influence the biological activity. These descriptors provide insights into the structural features that are either favorable or detrimental to the desired molecular interaction. For a compound like this compound, the following types of descriptors would likely be important:

Electronic Descriptors: The presence of electron-withdrawing groups like chlorine and fluorine on the benzyl ring significantly impacts the electronic properties of the molecule. Descriptors such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO) would be crucial in quantifying these effects.

Steric Descriptors: The size and shape of the substituents on the phenyl ring and the cyclopropylamine group are critical for fitting into a biological target's binding pocket. Descriptors like molecular weight, molar refractivity, and various topological indices (e.g., Kappa shape indices) can describe these steric properties nih.gov.

Hydrophobic Descriptors: The hydrophobicity of the molecule, often quantified by the logarithm of the octanol-water partition coefficient (logP), plays a vital role in its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor.

Quantum-Chemical Descriptors: These descriptors, derived from quantum mechanical calculations, can provide detailed information about the electronic structure, reactivity, and stability of the molecule. Parameters like the energy of the highest occupied molecular orbital (EHOMO) and the energy of the lowest unoccupied molecular orbital (ELUMO) are often correlated with biological activity nih.gov.

In studies of similar compounds, it has been found that a combination of these descriptors is often necessary to build a predictive QSAR model. For example, a 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives revealed that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity.

Table 2: Examples of Key Molecular Descriptors and Their Potential Influence on Activity

| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound Analogs |

| Electronic | Dipole Moment | The magnitude and orientation of the dipole moment, influenced by the halogen substituents, could be critical for electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR) | The size and polarizability of substituents on the phenyl ring can affect the van der Waals interactions within the binding site. |

| Hydrophobic | LogP | An optimal logP value is often required for good bioavailability and target engagement. |

| Quantum-Chemical | EHOMO / ELUMO | These values can relate to the molecule's ability to participate in charge-transfer interactions with the biological target. |

Note: The potential influences described in this table are based on general QSAR principles and findings for structurally related compounds.

By identifying these key molecular descriptors, QSAR models can provide a rational basis for the design of new, more potent analogs of this compound for various therapeutic applications.

Mechanistic Investigations of Molecular Interactions in Vitro

Ligand Binding Studies with Recombinant Receptors (e.g., Adenosine (B11128) Receptors)

There is no specific information available in the searched literature regarding ligand binding studies of (2-Chloro-6-fluorobenzyl)cyclopropylamine with any recombinant receptors, including adenosine receptors.

Radioligand Displacement Assays for Affinity Determination (K_i values)

No radioligand displacement assays have been published that determine the binding affinity (K_i values) of this compound for adenosine receptors or any other receptor type. While studies on other molecules, such as adenosine derivatives with chloro and fluoro substitutions, show interaction with these receptors, this data cannot be extrapolated to the specific compound .

Competitive and Allosteric Binding Mechanisms

Without primary binding data, there is no information available to characterize the potential binding mechanism of this compound as competitive, allosteric, or otherwise.

Enzyme Inhibition Kinetic Studies

No specific enzyme inhibition kinetic studies for this compound have been found in the public domain for the target enzymes listed. Research on other cyclopropylamine (B47189) derivatives has shown inhibition of enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1), but these findings are not directly applicable to this compound.

Determination of Inhibition Constants (IC50, K_i)

There are no published IC50 or K_i values detailing the inhibitory potency of this compound against Monoamine Oxidases, Deubiquitinase Complexes, DNA Gyrase, Topoisomerase IV, or LSD1.

Mechanism of Enzyme Inhibition (Competitive, Non-competitive, Uncompetitive)

In the absence of kinetic data, the mechanism of enzyme inhibition for this compound remains undetermined.

Investigation of Supramolecular Interactions and Self-Assembly

Supramolecular chemistry investigates the formation of complex assemblies of molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. Such interactions can be critical for a drug's solubility, crystal packing, and interaction with biological membranes or multiple receptor sites.

The aromatic ring in this compound, with its halogen substituents, provides potential sites for various supramolecular interactions. The fluorine and chlorine atoms can participate in halogen bonding, and the phenyl ring can engage in π-π stacking with other aromatic systems. The amine group is a hydrogen bond donor and acceptor.

Despite these structural features, there are currently no published studies that investigate the supramolecular interactions or self-assembly properties of this compound. Research in this area would likely involve techniques such as X-ray crystallography to determine the solid-state packing and computational modeling to predict the energies and geometries of intermolecular interactions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly synthetic methods for producing (2-Chloro-6-fluorobenzyl)cyclopropylamine and its derivatives is a crucial area of future research. Current synthetic approaches to substituted cyclopropylamines can be complex and may involve harsh reagents or produce significant waste. Future strategies should aim to overcome these limitations.

Key areas for development include:

Catalytic Asymmetric Synthesis: Exploring novel catalytic systems, such as those based on transition metals or organocatalysts, to achieve the enantioselective synthesis of chiral cyclopropylamine (B47189) derivatives. This is particularly important as the stereochemistry of such compounds can significantly impact their biological activity. Recent advancements in asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins showcase a promising direction for creating enantioenriched cyclopentylamines. rsc.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthetic pathway can lead to highly selective and sustainable processes. For instance, transaminases could be engineered to directly aminate a suitable cyclopropyl (B3062369) ketone precursor.

Novel Cyclopropanation Methods: Research into new reagents and methodologies for the diastereoselective synthesis of trans-2-substituted cyclopropylamines from readily available starting materials like α-chloroaldehydes is a promising avenue. nih.govchemrxiv.org A recently developed method reports the synthesis of these compounds with high diastereoselectivity by trapping a zinc homoenolate with an amine, followed by ring closure. nih.govchemrxiv.org

| Synthetic Strategy | Potential Advantages |

| Catalytic Asymmetric Synthesis | High enantioselectivity, access to specific stereoisomers. |

| Flow Chemistry | Improved safety, scalability, and reaction control. |

| Biocatalysis | High selectivity, mild reaction conditions, sustainability. |

| Novel Cyclopropanation Methods | Use of readily available starting materials, high diastereoselectivity. |

Advanced Computational Approaches for Rational Design and Lead Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can guide the design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Future computational research should focus on:

Structure-Based Drug Design (SBDD): If a biological target is identified, SBDD techniques like molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound derivatives. nih.govresearchgate.nettaylorandfrancis.comemanresearch.org This information can guide the rational design of modifications to enhance target engagement.

Ligand-Based Drug Design (LBDD): In the absence of a known target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping can be employed to identify key structural features responsible for biological activity. taylorandfrancis.comemanresearch.org

Artificial Intelligence and Machine Learning: The application of AI and machine learning algorithms can revolutionize the prediction of molecular properties, including bioactivity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) profiles. nih.govtaylorandfrancis.com These technologies can analyze vast chemical spaces to identify novel and promising derivatives of this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM): These methods can provide highly accurate predictions of binding energies and reaction mechanisms, offering deep insights into the interactions between the compound and its biological target. nih.gov

| Computational Approach | Application in Drug Design |

| Structure-Based Drug Design (SBDD) | Predicts binding modes and affinities to a known target. taylorandfrancis.comemanresearch.org |

| Ligand-Based Drug Design (LBDD) | Identifies key structural features for activity without a known target structure. taylorandfrancis.comemanresearch.org |

| Artificial Intelligence/Machine Learning | Predicts molecular properties and identifies novel derivatives. nih.govtaylorandfrancis.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides accurate predictions of binding energies and reaction mechanisms. nih.gov |

Exploration of New Biological Targets and Mechanisms of Action for this compound Derivatives

While the specific biological targets of this compound are not extensively documented in publicly available literature, the cyclopropylamine moiety is present in compounds known to inhibit enzymes like histone demethylase KDM1A (also known as LSD1). nih.gov This suggests that derivatives of this compound could be explored as inhibitors of this and other enzymes.

Future research should aim to:

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the cellular targets of this compound.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays are needed to elucidate the precise mechanism by which the compound exerts its biological effects.

Exploration of New Therapeutic Areas: Based on the identified targets and mechanisms, the potential of this compound derivatives in various diseases, such as cancer and viral infections, should be investigated. nih.gov The 2-chloro-6-fluoro substitution pattern has been explored in the context of anti-HIV agents, suggesting a potential avenue for investigation. nih.gov

Phenotypic Screening: Utilizing high-content screening approaches to identify novel cellular phenotypes induced by this compound, which could point towards new and unexpected biological activities.

Integration with Chemical Biology Tools for Functional Interrogation of Molecular Pathways

Chemical biology provides a powerful toolkit for understanding the function of small molecules in complex biological systems. mdpi.com Integrating these tools will be essential for dissecting the molecular pathways modulated by this compound.

Key chemical biology strategies include:

Design of Chemical Probes: Synthesizing derivatives of this compound that incorporate reporter tags (e.g., fluorophores, biotin) or photoreactive groups. These probes can be used for target identification, visualization of subcellular localization, and studying target engagement in living cells. mdpi.comyoutube.com

Activity-Based Protein Profiling (ABPP): This technique can be used to identify the enzymatic targets of covalently-acting derivatives of this compound directly in native biological systems. mdpi.com

Chemoproteomic Approaches: Utilizing mass spectrometry-based proteomics to globally profile changes in protein expression or post-translational modifications in response to treatment with the compound, providing insights into its effects on cellular signaling networks. acs.org

Genetic Approaches: Combining small molecule treatment with genetic techniques like CRISPR-Cas9 screening can help to identify genes that are essential for the compound's activity or that modulate its effects. mdpi.com

| Chemical Biology Tool | Application |

| Chemical Probes | Target identification, visualization, and target engagement studies. mdpi.comyoutube.com |

| Activity-Based Protein Profiling (ABPP) | Identification of enzymatic targets of covalent inhibitors. mdpi.com |

| Chemoproteomics | Profiling global changes in protein expression and modifications. acs.org |

| Genetic Approaches | Identifying genes that influence the compound's activity. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.